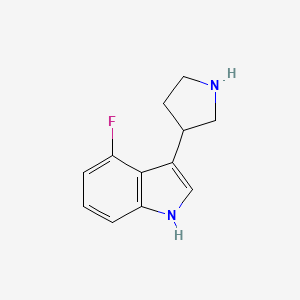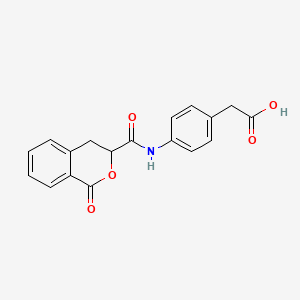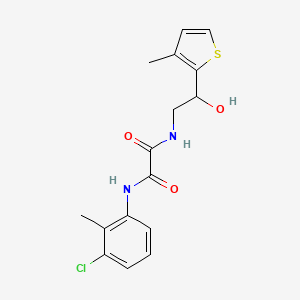
(2,4-dichlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-dichlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C26H25Cl2NO5 and its molecular weight is 502.39. The purity is usually 95%.
BenchChem offers high-quality (2,4-dichlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-dichlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
Research into compounds structurally related to "(2,4-dichlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone" focuses on the synthesis of complex organic molecules that can have various biological and chemical applications. For example, the study by Pudjiastuti et al. (2010) on the leaves of Beilschmiedia brevipes led to the identification of a new benzylisoquinoline alkaloid, showcasing the compound's structure established through various spectroscopic methods, including 1D- and 2D-NMR, UV, IR, and HRESIMS (Pudjiastuti et al., 2010).
Antioxidant Properties
The research on the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including natural products, by Balaydın et al. (2010) explores the potential antioxidant power of synthesized compounds. This study involves bromination, reduction, and demethylation reactions, comparing the antioxidant activities of the synthesized bromophenols to standard antioxidant compounds (Balaydın et al., 2010).
Chemical Synthesis Techniques
Croisy-Delcey et al. (1991) detail the synthesis of 1-functionalized-6-hydroxy-4-methyl and 6,11-dihydroxy-4-methylnaphtho[2,3-g]isoquinoline-5,12-quinones, demonstrating the use of 2-methoxy- and 2,5-dimethoxyacetophenones as starting materials for producing complex quinone structures. This highlights the intricate multi-step sequences and the versatility of organic synthesis techniques in creating structurally diverse molecules (Croisy-Delcey et al., 1991).
Potential Biological Activities
The synthesis of molecules structurally related to the queried compound often aims to explore their biological activities. For instance, the study by Kaufman et al. (2018) reports a facile approach towards the synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline, demonstrating the potential cytotoxic activity of these heterocycles, which can have implications in drug discovery and development (Kaufman et al., 2018).
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2NO5/c1-31-18-5-7-19(8-6-18)34-15-23-21-14-25(33-3)24(32-2)12-16(21)10-11-29(23)26(30)20-9-4-17(27)13-22(20)28/h4-9,12-14,23H,10-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCFHPFITJRYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=C(C=C4)Cl)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dichlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


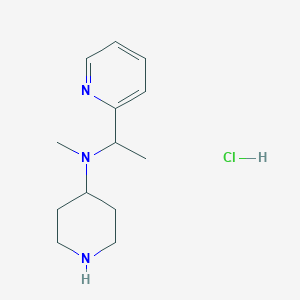
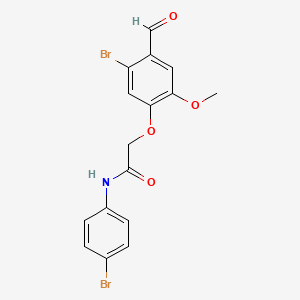
![methyl 2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2858195.png)
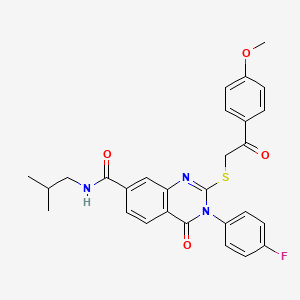
![3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2858198.png)
![N-Spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylprop-2-enamide](/img/structure/B2858202.png)
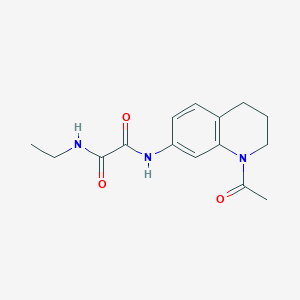
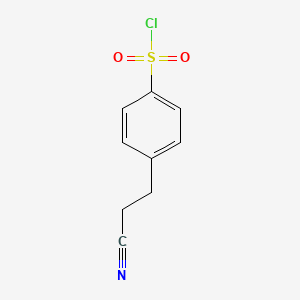
![3-[(4-Methylphenyl)methyl]azetidine hydrochloride](/img/structure/B2858206.png)
